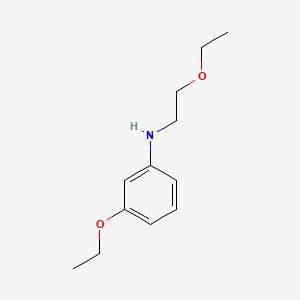

3-Ethoxy-N-(2-ethoxyethyl)aniline

説明

3-Ethoxy-N-(2-ethoxyethyl)aniline is a substituted aniline derivative characterized by ethoxy groups at the 3-position of the aromatic ring and a 2-ethoxyethylamine substituent on the nitrogen atom. Its IUPAC name is 3-(2-ethoxyethoxy)-N-[(2-ethoxyphenyl)methyl]aniline, with the molecular formula C₁₉H₂₅NO₃ and a molecular weight of 315.4067 g/mol . The compound features two ethoxy chains, enhancing its lipophilicity compared to simpler aniline derivatives. It is typically synthesized via nucleophilic substitution or coupling reactions, as evidenced by methods described for structurally related compounds .

特性

CAS番号 |

127599-45-5 |

|---|---|

分子式 |

C12H19NO2 |

分子量 |

209.289 |

IUPAC名 |

3-ethoxy-N-(2-ethoxyethyl)aniline |

InChI |

InChI=1S/C12H19NO2/c1-3-14-9-8-13-11-6-5-7-12(10-11)15-4-2/h5-7,10,13H,3-4,8-9H2,1-2H3 |

InChIキー |

YGNSHRDVTZHVGJ-UHFFFAOYSA-N |

SMILES |

CCOCCNC1=CC(=CC=C1)OCC |

同義語 |

Benzenamine, 3-ethoxy-N-(2-ethoxyethyl)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Substituent Variations on the Aniline Ring

Key Differences :

- 3-Ethoxy-N-(4-methoxyphenyl)-N-methyl-2-(phenylthio)aniline (3z): This compound (C₂₃H₂₅NO₂S) introduces a methyl group on the nitrogen, a 4-methoxyphenyl substituent, and a phenylthio group at the 2-position. It is synthesized via CsF-mediated thioamination of arynes, yielding 74% as a pale yellow oil .

- N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline: Features a branched sec-butyl group on the phenoxy moiety and a methoxyethoxy chain. Its molecular weight is 343.46 g/mol, and it is commercially available (CAS: 1040686-17-6) .

- 2-Methoxy-N-(2-methoxyethyl)aniline: Simplifies the structure with methoxy groups (C₁₀H₁₅NO₂, MW 181.23 g/mol), offering reduced steric hindrance and higher polarity .

Table 1: Substituent Impact on Properties

Alkoxy Chain Modifications

Ethoxy and methoxyethyl chains influence solubility and reactivity:

- N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline (C₁₉H₂₅NO₃, MW 315.41 g/mol) contains dual ethoxyethyl groups, enhancing hydrophobicity .

- 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline (C₂₈H₃₃NO₃, MW 443.57 g/mol) incorporates a long heptyloxy chain and phenoxyethoxy group, significantly increasing molecular weight and lipophilicity .

Hydrogen Bonding and Crystallography

- N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline (C₂₆H₂₄Br₂N₂O₂): Exhibits intramolecular N–H⋯(Br,O) hydrogen bonds, forming dimeric structures. Crystal parameters: a = 9.588 Å, b = 10.898 Å, c = 13.060 Å .

- 3-Ethoxy-N-(2-ethoxyethyl)aniline: No crystallographic data is reported, but analogous compounds suggest flexible ethoxy chains reduce crystallinity compared to brominated analogs .

Commercial and Industrial Relevance

- Price and Availability: Derivatives like 3-Ethoxy-N-(2-fluoro/ethoxybenzyl)aniline are sold at $284.00 per 500 mg (Santa Cruz Biotechnology) .

- Applications : Ethoxyethyl-substituted anilines are intermediates in agrochemicals and pharmaceuticals, while halogenated variants (e.g., 4-chloro derivatives) serve as corrosion inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。